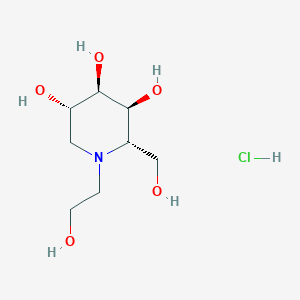
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is a chemical compound known for its unique structure and properties. It is a derivative of altronojirimycin, a type of iminosugar, which has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s structure includes a hydroxyethyl group, which contributes to its reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt typically involves multiple steps. One common method includes the reaction of altronojirimycin with ethylene oxide in the presence of hydrochloric acid. This reaction is carried out under controlled conditions to ensure the proper formation of the hydroxyethyl group. The reaction conditions often involve moderate temperatures and pressures to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the altronojirimycin molecule .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in glycosidase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt involves its interaction with specific molecular targets. As an iminosugar, it can mimic the structure of natural sugars and inhibit enzymes such as glycosidases. This inhibition occurs through competitive binding, where the compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This mechanism is crucial in its potential therapeutic applications, such as antiviral and anticancer treatments .
類似化合物との比較
N-(2-Hydroxyethyl)-2-pyrrolidones: These compounds share the hydroxyethyl group and have similar reactivity.
Methyldiethanolamine: Another compound with a hydroxyethyl group, used in various industrial applications.
Uniqueness: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is unique due to its specific structure, which combines the properties of altronojirimycin and the hydroxyethyl group. This combination enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
特性
分子式 |
C8H18ClNO5 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6-,7-,8+;/m0./s1 |
InChIキー |
QHWGCVIAMMMOPR-MCHYRWFDSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H]([C@@H](N1CCO)CO)O)O)O.Cl |
正規SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
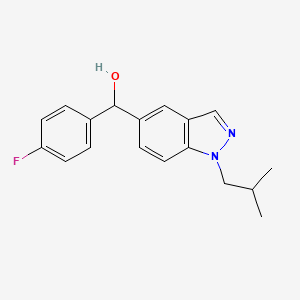


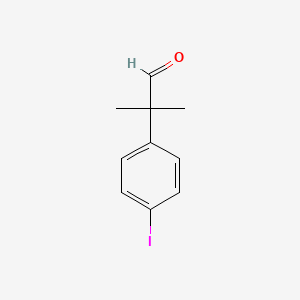
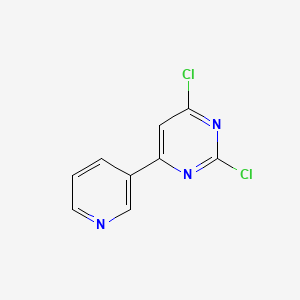
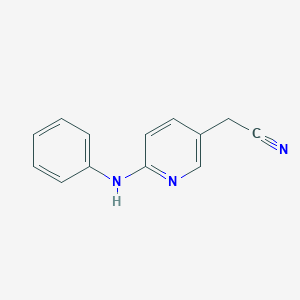
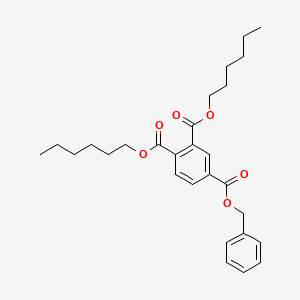

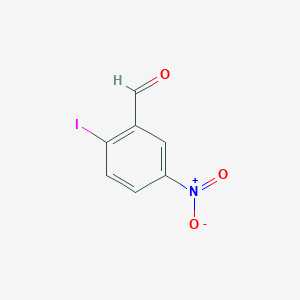
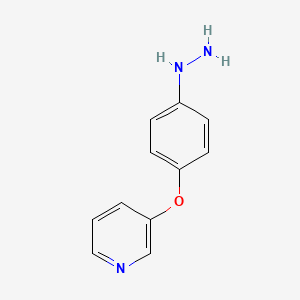
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
